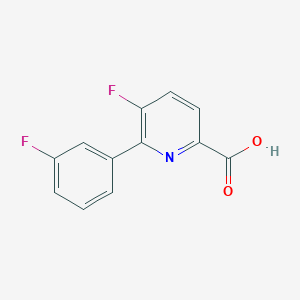

5-Fluoro-6-(3-fluorophenyl)picolinic acid

Description

Overview of Picolinic Acid Chemical Architectures in Scientific Inquiry

Picolinic acid, known systematically as pyridine-2-carboxylic acid, is an organic compound derived from pyridine (B92270) with a carboxylic acid group at the 2-position. wikipedia.org It is an isomer of nicotinic acid (3-position) and isonicotinic acid (4-position). wikipedia.orgnih.gov In its solid state, it typically appears as a white, water-soluble solid. wikipedia.org

The chemical architecture of picolinic acid is of significant interest in scientific research due to its role as a bidentate chelating agent, capable of forming stable complexes with various metal ions such as chromium, zinc, iron, and copper. wikipedia.orgechemi.com This chelating ability is fundamental to some of its biological functions. Picolinic acid is a natural human metabolite, formed from the catabolism of the amino acid tryptophan via the kynurenine (B1673888) pathway. nih.govdrugbank.com In addition to its biological roles, picolinic acid and its derivatives are valuable intermediates in synthetic organic chemistry, used in reactions like the Hammick reaction and as precursors for more complex molecules. wikipedia.orgchemicalbook.com

Table 1: Physicochemical Properties of Picolinic Acid This interactive table summarizes key data for Picolinic Acid.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Pyridine-2-carboxylic acid | nih.gov |

| CAS Number | 98-98-6 | wikipedia.org |

| Chemical Formula | C₆H₅NO₂ | wikipedia.org |

| Molar Mass | 123.111 g·mol⁻¹ | wikipedia.org |

| Appearance | White solid | wikipedia.org |

| Melting Point | 136 to 138 °C | wikipedia.org |

| Density | 1.526 g/cm³ | wikipedia.org |

| Primary Function | Chelating Agent, Metabolic Intermediate | echemi.comnih.gov |

The Strategic Role of Fluorine Substitution in Picolinic Acid Derivatives for Research Enhancement

The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a widely used strategy in medicinal chemistry and materials science to enhance molecular properties. tandfonline.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are leveraged to improve the performance of parent compounds. mdpi.comijfans.org

Strategic fluorination of picolinic acid derivatives can lead to several research advantages:

Enhanced Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation. ijfans.orgresearchgate.net Placing fluorine at a metabolically vulnerable position can slow down the breakdown of the molecule, thereby improving its bioavailability. ijfans.org

Modulation of Physicochemical Properties : As the most electronegative element, fluorine can alter the electron distribution within a molecule. tandfonline.comijfans.org This can impact key properties such as acidity (pKa) and lipophilicity, which in turn influences membrane permeability and how the compound is distributed in a biological system. mdpi.comijfans.org

Improved Binding Affinity : The fluorine atom is a bioisostere of a hydrogen atom, meaning it can replace hydrogen without significantly increasing the molecule's size. tandfonline.com This substitution can lead to enhanced binding interactions with target proteins through the formation of favorable contacts, potentially increasing the compound's potency. researchgate.netacs.org

Applications in Advanced Imaging : The fluorine-18 (B77423) (¹⁸F) isotope is a positron emitter with a suitable half-life for Positron Emission Tomography (PET), a non-invasive imaging technique. Incorporating ¹⁸F into picolinic acid derivatives allows for the synthesis of radiotracers to visualize and study biological processes and disease states. acs.orgmdpi.com

Table 2: Key Effects of Fluorine Substitution in Chemical Research This interactive table outlines the strategic benefits of incorporating fluorine into molecular structures.

| Enhancement Area | Effect of Fluorine | Scientific Rationale | Source |

|---|---|---|---|

| Pharmacokinetics | Improved metabolic stability | The strong C-F bond blocks sites vulnerable to oxidative metabolism. | ijfans.orgresearchgate.net |

| Physicochemicals | Altered pKa and lipophilicity | Fluorine's high electronegativity modifies electron distribution and membrane permeability. | tandfonline.commdpi.comijfans.org |

| Target Engagement | Increased binding affinity and potency | Favorable interactions (e.g., hydrogen bonds, dipole interactions) with biological targets. | tandfonline.comresearchgate.netacs.org |

| Bio-imaging | Enables PET Imaging | The ¹⁸F isotope is a widely used positron emitter for creating diagnostic imaging agents. | acs.orgmdpi.com |

Positioning of 5-Fluoro-6-(3-fluorophenyl)picolinic Acid within Advanced Chemical Research Paradigms

The compound This compound represents a sophisticated molecular architecture designed to leverage the properties of both the picolinic acid scaffold and strategic fluorination. Its structure consists of a central picolinic acid ring, which is substituted with a fluorine atom at the 5-position and a 3-fluorophenyl group at the 6-position.

This specific arrangement positions the molecule as a compound of significant interest for several advanced research applications:

A Multifunctional Scaffold : The picolinic acid core provides a proven platform known for its coordinating properties and biological relevance. wikipedia.orgnih.gov The addition of two distinct fluorinated motifs creates a highly functionalized scaffold for building more complex molecules.

Optimized Molecular Properties : The fluorine atom on the picolinic acid ring and the second fluorine on the appended phenyl ring are intended to fine-tune the molecule's electronic and steric properties. This dual-fluorination strategy is often employed to synergistically enhance metabolic stability, modulate lipophilicity, and improve cell membrane penetration. mdpi.comijfans.orgresearchgate.net

Intermediate for Novel Compound Discovery : Molecules with similar structures, such as fluorinated and aryl-substituted picolinic acids, are actively investigated as intermediates for synthesizing novel compounds. google.comnih.govossila.com For instance, related picolinic acid derivatives are explored in the development of agricultural chemicals and as building blocks for photoluminescent materials and potential therapeutics. ossila.comnih.gov

Given its structural features, this compound is best understood as a versatile building block or lead compound in the discovery of new chemical entities. Its design embodies a modern approach to chemical synthesis, where specific functional groups are precisely placed to optimize a molecule's properties for targeted research applications, such as the development of chemical probes or novel bioactive agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7F2NO2 |

|---|---|

Molecular Weight |

235.19 g/mol |

IUPAC Name |

5-fluoro-6-(3-fluorophenyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H7F2NO2/c13-8-3-1-2-7(6-8)11-9(14)4-5-10(15-11)12(16)17/h1-6H,(H,16,17) |

InChI Key |

MSQPBCDFNIWXMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 6 3 Fluorophenyl Picolinic Acid

Established Synthetic Pathways for Aryl-Substituted Fluoropicolinic Acids

The creation of aryl-substituted fluoropicolinic acids is a central theme in the synthesis of numerous biologically active molecules and functional materials. nbinno.com These established pathways often involve the strategic coupling of a halogenated fluoropicoline derivative with an appropriate aryl partner.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of C(sp²)–C(sp²) bonds, which are fundamental to the structure of 5-Fluoro-6-(3-fluorophenyl)picolinic acid. nih.gov These methods offer high efficiency and functional group tolerance, making them ideal for complex molecule synthesis. organic-chemistry.org

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis and is frequently employed for the arylation of heterocyclic compounds. nih.govchemrxiv.org The synthesis of this compound can be efficiently achieved by coupling a 6-halo-5-fluoropicolinic acid synthon, such as 6-bromo-5-fluoropicolinic acid, with (3-fluorophenyl)boronic acid.

This reaction typically involves a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system. The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura coupling for the synthesis of this compound.

The choice of catalyst and ligands is crucial. Palladium complexes such as Pd(PPh₃)₄ or those generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand are commonly used. organic-chemistry.orgnih.gov The reaction's success with fluorinated substrates, such as (3-fluorophenyl)boronic acid, has been demonstrated in various contexts, highlighting the versatility of this method for preparing fluorinated biaryl compounds. nih.govmdpi.com

Optimizing the Suzuki-Miyaura coupling is essential to maximize yield and ensure high regioselectivity. Key parameters that are often fine-tuned include the catalyst system, base, solvent, temperature, and the potential use of additives.

Catalyst and Ligand Selection: The choice of ligand can significantly influence reaction outcomes. For instance, bulky and electron-rich phosphine ligands like RuPhos have been found to be optimal for certain Suzuki-Miyaura transformations involving challenging substrates. nih.gov The catalyst system Pd(dppf)Cl₂ is also effective for coupling heteroaryl compounds. mdpi.comclaremont.edu The selection can be guided by screening various ligands to find the one that provides the best balance of reactivity and stability.

Base and Additives: The base plays a critical role in the catalytic cycle, primarily in the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF). For inactive substrates like some fluorinated boronic acids, a combination of bases or the use of additives like silver(I) oxide (Ag₂O) has been shown to be essential for promoting the reaction. nih.gov The presence of water can also surprisingly enhance reaction turnover in some cases. organic-chemistry.orgdicp.ac.cn

Solvent and Temperature: The choice of solvent depends on the solubility of the reactants and the required reaction temperature. Common solvents include dimethoxyethane (DME), tetrahydrofuran (B95107) (THF), and dioxane, often with water as a co-solvent. mdpi.com Reaction temperatures can range from room temperature to reflux, with microwave-assisted heating being an option to reduce reaction times. researchgate.net

Table 1: Key Optimization Parameters for Suzuki-Miyaura Coupling of Aryl Halides

| Parameter | Options | Rationale & Findings | Citations |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ | Choice depends on substrate reactivity. Pd(dppf)Cl₂ is effective for heteroaryl couplings. | organic-chemistry.orgmdpi.com |

| Ligand | PPh₃, P(t-Bu)₃, RuPhos, XantPhos | Bulky, electron-rich ligands can improve efficiency for challenging couplings. | nih.govnih.govnih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF | CsF, sometimes with Ag₂O, is effective for less reactive fluorinated boronic acids. | nih.gov |

| Solvent | Toluene, Dioxane, THF, DME (often with H₂O) | Solvent choice affects solubility and reaction kinetics. Water can accelerate the reaction. | mdpi.comdicp.ac.cn |

| Temperature | 60-110 °C | Higher temperatures are often required, but must be balanced against potential side reactions. | nih.govmdpi.com |

While the Suzuki-Miyaura coupling is a dominant strategy, other C-C bond formation methods can be considered for the synthesis of aryl-substituted picolinic acids. These alternatives can be valuable when substrates are incompatible with boronic acids or when different reactivity patterns are desired.

One emerging area involves the use of transiently generated reactive intermediates. For example, methods have been developed for iterative C-C bond formation using boronic acids generated in situ from diazo compounds. core.ac.uk This approach offers new pathways for constructing complex molecular architectures and reduces the reliance on pre-functionalized starting materials. core.ac.uk Additionally, other palladium-catalyzed reactions, such as those involving organotin (Stille coupling) or organozinc (Negishi coupling) reagents, represent viable, albeit less common, alternatives for forming the key aryl-aryl bond.

Palladium-Catalyzed Cross-Coupling Strategies

Synthesis of Key Precursors and Intermediates

The successful synthesis of the final target molecule is highly dependent on the efficient preparation of key building blocks. For this compound, a crucial precursor is a halogenated fluoropicolinic acid.

6-Bromo-5-fluoropicolinic acid is a versatile and important intermediate for the synthesis of various pharmaceuticals and agrochemicals. nbinno.com Its chemical structure contains the necessary fluorine atom at the C5 position and a bromine atom at the C6 position, which serves as an excellent handle for subsequent cross-coupling reactions.

The synthesis can be achieved through several routes. One common method involves the direct bromination of a 5-fluoropicoline derivative. Another approach starts with a suitable aminopyridine, which undergoes diazotization followed by bromination (Sandmeyer reaction) and subsequent oxidation of the methyl group to a carboxylic acid. A documented synthesis involves the reaction of 5-fluoropyridine-2-carboxylic acid with bromine and sodium hydroxide. nbinno.com Alternatively, the ester, methyl 5-bromo-6-fluoropicolinate, can be synthesized via the esterification of 5-bromo-6-fluoropicolinic acid or through the bromination and fluorination of pyridine (B92270) derivatives, followed by esterification.

Advanced Reaction Condition Optimization

The successful formation of the C-C bond between the two fluorinated aryl rings in this compound via the Suzuki-Miyaura reaction is highly dependent on the careful tuning of several reaction parameters. These include the selection of an appropriate catalytic system, the engineering of the solvent environment, and the regulation of temperature.

Selection of Catalytic Systems and Ligands

The heart of the Suzuki-Miyaura coupling is the palladium catalyst and its associated ligands. The choice of this system is critical for achieving high yields and preventing unwanted side reactions, especially when dealing with electron-deficient substrates like fluorinated pyridines.

A variety of palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). helixchrom.com However, pre-formed palladium-ligand complexes are often preferred for their stability and reactivity. For the coupling of fluorinated pyridines, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) has proven to be an effective catalyst. illinois.edusigmaaldrich.comresearchgate.net

The ligand plays a pivotal role in the catalytic cycle, influencing the rate of oxidative addition and reductive elimination. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands are generally favored. Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) have shown to be effective in similar couplings involving fluorinated substrates. acs.orgwur.nl The use of such ligands can enhance the electron density on the palladium center, facilitating the oxidative addition step, which is often rate-limiting. helixchrom.com In some cases, a combination of reagents, such as the addition of silver(I) oxide (Ag₂O) with the palladium catalyst and cesium fluoride (B91410) (CsF) as the base, has been found to be essential for promoting the coupling of inactive substrates like pentafluorophenylboronic acid. nih.gov

| Catalyst/Ligand System | Substrate Type | Reference |

| Pd(dppf)Cl₂ | Hetero(aryl) boronic acids/esters | illinois.edusigmaaldrich.com |

| Pd₂(dba)₃ / P(t-Bu)₃ | Electron-poor aryl bromides | acs.org |

| RuPhos | Halide-substituted pyridyl-sulfonyl fluoride | wur.nl |

| Pd(PPh₃)₄ / CsF / Ag₂O | Pentafluorophenylboronic acid | nih.gov |

Solvent Engineering and Temperature Regulation

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the yield and selectivity of the Suzuki-Miyaura coupling. A range of solvents can be utilized, with the selection often depending on the solubility of the substrates and reagents.

Commonly used solvents for these types of reactions include aprotic polar solvents like 1,4-dioxane (B91453) and dimethylformamide (DMF), as well as less polar solvents like toluene. acs.orgwur.nl Often, a mixture of an organic solvent with water is employed, as the presence of water can be beneficial. illinois.educhemicalbook.com Water can aid in the dissolution of the base (e.g., potassium carbonate, sodium carbonate) and can also facilitate the transmetalation step in the catalytic cycle by promoting the hydrolysis of boronic esters to the more reactive boronic acids. wur.nlresearchgate.net For instance, a dioxane/water mixture (e.g., 4:1 ratio) has been shown to be effective in many Suzuki couplings. chemicalbook.com

Temperature plays a crucial role in the reaction kinetics. Generally, elevated temperatures are required to drive the reaction to completion. Typical reaction temperatures for the Suzuki coupling of fluorinated aryl halides range from 65 °C to 110 °C. illinois.edusigmaaldrich.comresearchgate.net However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. Therefore, careful optimization of the temperature is necessary to achieve a balance between a reasonable reaction rate and the stability of the catalytic system. The optimal temperature will depend on the specific substrates, catalyst, and solvent system being used.

| Solvent System | Temperature Range (°C) | Key Observations | Reference |

| Dioxane/Water | 65-100 | Water can be beneficial for boronic ester hydrolysis. | illinois.eduwur.nlchemicalbook.com |

| Toluene | ~100 | A common non-coordinating solvent. | acs.org |

| DMF | 100-130 | Used for challenging couplings, sometimes with additives. | acs.org |

| Various | Room Temp - 120 | Temperature is substrate and catalyst dependent. |

Isolation and Purification Techniques for Research-Grade Purity

Obtaining this compound in high purity is essential for its use in research and development. The isolation and purification process typically begins after the Suzuki-Miyaura coupling reaction is complete.

A standard work-up procedure involves cooling the reaction mixture and then performing an extraction. nih.gov Since the product is a carboxylic acid, the pH of the aqueous phase can be adjusted to facilitate its separation from non-acidic impurities. For instance, after an initial extraction to remove neutral and basic impurities, the aqueous layer can be acidified with an acid like hydrochloric acid, causing the carboxylic acid product to precipitate or become extractable into an organic solvent like ethyl acetate. The organic layers are then combined, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

To achieve research-grade purity, further purification is almost always necessary. Two primary techniques are employed: recrystallization and chromatography.

Recrystallization is a powerful method for purifying crystalline solids. sigmaaldrich.com The crude product is dissolved in a hot solvent or solvent mixture in which it is highly soluble, and then the solution is slowly cooled to allow for the formation of pure crystals, leaving impurities behind in the solvent. The choice of solvent is critical and is determined empirically.

Molecular Structure Elucidation and Spectroscopic Analysis in Research

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are fundamental to determining the precise arrangement of atoms and functional groups within a molecule.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on both the pyridine (B92270) and phenyl rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling patterns (doublets, triplets, multiplets) would be crucial for assigning the substitution pattern. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (around 160-180 ppm). The aromatic carbons would appear in the range of 110-160 ppm. The signals for carbons bonded to fluorine would exhibit characteristic splitting (C-F coupling), providing further confirmation of the structure.

¹⁹F NMR: Given the presence of two fluorine atoms in different chemical environments (one on the picolinic acid ring and one on the phenyl ring), the fluorine NMR spectrum would be expected to show two distinct signals. The chemical shifts of these signals would help to confirm the electronic environment of each fluorine atom.

A hypothetical data table for the NMR analysis is presented below, illustrating the type of information that would be gathered.

| Nucleus | Anticipated Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | >10 | br s | - | COOH |

| ¹H | 7.0 - 9.0 | m | J | Aromatic H |

| ¹³C | 160 - 180 | s | - | C=O |

| ¹³C | 110 - 160 | d | J(C-F) | Aromatic C-F |

| ¹³C | 110 - 160 | s, d | - | Aromatic C |

| ¹⁹F | Specific range | s | - | Ar-F |

| ¹⁹F | Specific range | s | - | Ar-F |

br s : broad singlet, m : multiplet, s : singlet, d : doublet

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS: A low-resolution mass spectrum would show the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺), which would correspond to the nominal mass of 5-Fluoro-6-(3-fluorophenyl)picolinic acid (C₁₂H₇F₂NO₂), calculated to be approximately 249.04 g/mol .

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is achieved by distinguishing the exact mass from other potential formulas with the same nominal mass.

| Technique | Ionization Mode | Expected m/z | Molecular Formula |

| HRMS | ESI+ | [M+H]⁺ | C₁₂H₈F₂NO₂⁺ |

| HRMS | ESI- | [M-H]⁻ | C₁₂H₆F₂NO₂⁻ |

m/z : mass-to-charge ratio, ESI : Electrospray Ionization

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show key absorption bands.

| Functional Group | Anticipated Wavenumber (cm⁻¹) | Description |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Indicates the presence of the hydroxyl group. |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Confirms the carbonyl group. |

| C=C and C=N stretch (Aromatic) | 1450-1600 | Characteristic of the pyridine and phenyl rings. |

| C-F stretch | 1000-1400 | Indicates carbon-fluorine bonds. |

Chromatographic Purity and Identity Confirmation

Chromatographic methods are essential for separating the compound from any impurities and confirming its identity.

Mechanistic Investigations and Molecular Interaction Studies in Research

Elucidation of Biological Target Interactions (In Vitro Research)

In vitro studies are fundamental to understanding the direct interactions between a compound and its potential biological targets in a controlled environment.

Despite the importance of ZFPs as potential drug targets, current research literature does not provide specific details on the direct interactions between 5-Fluoro-6-(3-fluorophenyl)picolinic acid or its close derivatives and this class of proteins.

The PIM kinases are a family of serine/threonine kinases (comprising PIM-1, PIM-2, and PIM-3) that are implicated in various cancers, making them an important therapeutic target. nih.govnih.gov They play a role in cell proliferation, survival, and apoptosis. nih.gov The inhibition of PIM kinases has become a significant area of interest for cancer drug discovery. nih.govnih.gov

Derivatives of picolinic acid, which share a core pyridine (B92270) structure, are among the many heterocyclic scaffolds investigated for PIM kinase inhibitory activity. nih.govresearchgate.net The general mechanism of inhibition for small molecules targeting PIM kinases involves several key interactions within the ATP-binding site of the enzyme:

Hinge-Binding Motif: A critical interaction involves the formation of hydrogen bonds with the hinge region of the kinase. This typically requires the inhibitor to have both a hydrogen bond acceptor (like a nitrogen or oxygen atom) and a donor (such as an amino group) to interact with the backbone of the hinge residues. mdpi.com

Hydrophobic Moieties: The presence of hydrophobic groups on the inhibitor enhances binding affinity by interacting with hydrophobic pockets within the active site. mdpi.com

Electrostatic Interactions: Many potent PIM kinase inhibitors contain a basic nitrogen atom that can form a salt bridge or other electrostatic interactions with acidic residues in the kinase's active site, contributing to binding affinity and specificity. mdpi.com

While research has explored various pyridine and quinoline derivatives as PIM-1 inhibitors, researchgate.netresearchgate.net specific mechanistic data for this compound is not detailed in the available literature. However, its structure is consistent with the general pharmacophore model for PIM kinase inhibitors.

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate synaptic transmission and are divided into three groups. acs.org The mGlu5 receptor, in particular, is a target for treating neurological disorders. nih.gov Instead of competing with the natural ligand (glutamate) at the primary binding site, allosteric modulators bind to a different site on the receptor to change its response to glutamate. acs.orgyoutube.com

Picolinamide (B142947) scaffolds, which are structurally related to picolinic acids, have been extensively studied as allosteric modulators of mGlu5. These can be positive allosteric modulators (PAMs), which enhance the receptor's response, or negative allosteric modulators (NAMs), which reduce it. acs.orgyoutube.com

Research into novel mGlu5 NAMs revealed the critical importance of the picolinamide core structure. In one study, exchanging a 6-methylpicolinamide core for a 5-fluoropicolinamide core in a series of compounds led to a complete loss of activity, underscoring the sensitivity of the allosteric binding site to substitutions on the pyridine ring. acs.org

Table 1: Impact of Picolinamide Core Substitution on mGlu5 NAM Activity

| Compound ID | Picolinamide Core | hmGlu5 IC50 | Activity |

|---|---|---|---|

| 22iA | 6-methylpicolinamide | 325 nM | Active |

| 23A | 5-fluoropicolinamide | >10 µM | Inactive |

| 24B | 5-(trifluoromethyl)picolinamide | 2.8 µM | Weakly Active |

| 24C | 5-(trifluoromethyl)picolinamide | 1.3 µM | Weakly Active |

Data sourced from a study on novel mGlu5 NAMs. acs.org

This highlights that while analogous scaffolds can modulate mGlu5, specific substitutions, such as the 5-fluoro group found in this compound, can have a profound impact on biological activity at this target.

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry due to its unique properties, such as high electronegativity and small size. nih.gov Fluorine substitution can significantly alter a molecule's biological activity and its mechanism of enzyme inhibition. nih.govnih.gov

For example, the well-known anticancer drug 5-fluorouracil works after being metabolized to 5-fluoro-dUMP, which acts as a potent inhibitor of the enzyme thymidylate synthase, a crucial step in DNA biosynthesis. nih.gov The fluorine atom plays a direct mechanistic role in irreversibly trapping the enzyme complex. nih.gov

While specific enzyme inhibition studies for this compound are not broadly documented, its fluorinated structure suggests potential for unique interactions with enzyme targets. The metabolism of other fluorophenyl-containing compounds has been shown to be catalyzed by enzyme systems like cytochrome P-450, indicating that such compounds are recognized and processed by key metabolic enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological effect, guiding the design of more potent and selective compounds.

The position of substituents, particularly fluorine, on an aromatic ring can dramatically influence a molecule's interaction with its biological target. This is due to changes in electronics, conformation, and potential for hydrogen bonding. nih.gov

While direct SAR studies comparing the positional isomers of fluorine on the phenyl ring of this compound are not available in the provided literature, principles from related fields demonstrate the importance of this structural feature:

Modulation of Aromatic Interactions: In studies of somatostatin analogs, replacing a phenylalanine residue with a difluorophenylalanine derivative altered the peptide's binding affinity and selectivity for its receptors. nih.gov The electron-poor fluorinated ring changed the nature of the π-π stacking interactions between aromatic residues, leading to high selectivity for specific receptor subtypes. nih.gov This shows that the electronic properties of the fluorinated phenyl ring are key to molecular recognition.

Impact on Binding Affinity: In the field of cannabinoids, the substitution of a fluorine atom at a specific position was found to have a significant detrimental effect on binding affinity to the CB1 receptor. nih.gov This underscores that even a small change like adding a fluorine atom can drastically reduce activity if its position is not optimal for interaction with the binding pocket.

Influence on Pharmacokinetics: SAR studies on 6-fluoroquinoline derivatives found that their antiplasmodial activity was dependent on a combination of physicochemical properties, which are influenced by the substitution pattern on the molecule. researchgate.net

These examples collectively illustrate a fundamental principle in medicinal chemistry: the precise placement of the fluorine atom on the phenyl ring of a compound like this compound is expected to have a major impact on its biological activity by altering its binding mode, affinity, and selectivity for its molecular targets.

Table 2: Principles of Fluorine Positional Isomerism on Bioactivity

| Compound Class | Observation | Implication for SAR |

|---|---|---|

| Somatostatin Analogs | Substitution of Phe with difluorophenylalanine altered receptor selectivity. nih.gov | Fluorine position modifies π-π interactions, affecting target recognition. |

| Cannabinoids | Fluorine substitution at the C-1 position significantly reduced CB1 receptor binding. nih.gov | The position of fluorine is critical; incorrect placement can be detrimental to activity. |

| Picolinamide mGlu5 Modulators | Moving a substituent from the 6-position to the 5-position (5-fluoro) abolished activity. acs.org | The core scaffold is highly sensitive to the location of fluorine substitution. |

An article on the chemical compound “this compound” cannot be generated at this time due to a lack of specific, publicly available research on this particular molecule.

A thorough search of scientific databases and literature has revealed no detailed mechanistic investigations, molecular interaction studies, Quantitative Structure-Activity Relationship (QSAR) modeling, or specific research on its coordination chemistry and metal complex formation. The available information focuses on broader categories of picolinic acid derivatives, and it would be scientifically inaccurate to extrapolate these general findings to the specific characteristics and behaviors of this compound without direct experimental evidence.

To provide a scientifically accurate and informative article that adheres to the requested outline, dedicated research on this compound is necessary. Without such studies, any generated content would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

There is currently no publicly available research detailing molecular docking simulations of 5-Fluoro-6-(3-fluorophenyl)picolinic acid with any biological receptor. Such studies would theoretically provide insights into its binding affinity, preferred orientation within a receptor's active site, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for predicting its potential biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

No quantum chemical calculations for this compound have been reported in the scientific literature. These calculations are essential for understanding the molecule's electronic properties, including the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential. This information is fundamental for predicting the molecule's reactivity, stability, and potential sites for metabolic transformation.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Information regarding molecular dynamics (MD) simulations of this compound is not available. MD simulations would be instrumental in exploring the molecule's conformational flexibility and the dynamic behavior of its potential complexes with biological targets over time. These simulations provide a deeper understanding of the stability of ligand-receptor interactions and the energetic landscape of binding.

In Silico Prediction of Molecular Bioavailability Parameters (excluding human data)

There are no specific in silico predictions of the molecular bioavailability parameters for this compound in the public domain. Such predictions typically involve the calculation of physicochemical properties like lipophilicity (LogP), aqueous solubility, polar surface area (PSA), and the number of rotatable bonds to assess its drug-likeness according to established rules (e.g., Lipinski's rule of five).

Research Applications of 5 Fluoro 6 3 Fluorophenyl Picolinic Acid and Its Derivatives

Agrochemical Research: Development of Novel Herbicidal Agents

The exploration of 5-Fluoro-6-(3-fluorophenyl)picolinic acid and its derivatives in agrochemical research is centered on their potential as next-generation herbicides. Scientists have synthesized and evaluated a variety of structurally related compounds to identify candidates with high efficacy and desirable properties.

Investigation as Synthetic Auxin Herbicides and Related Mechanisms

Derivatives of 6-aryl-2-picolinic acid are recognized as an important subclass of synthetic auxin herbicides. sigmaaldrich.com These compounds mimic the effects of the natural plant hormone auxin, but at high concentrations, they disrupt normal plant growth processes, leading to plant death. The unique mode of action of synthetic auxins and their specific binding sites in target proteins make them a valuable class of herbicides, with a slower rate of weed resistance development compared to other herbicide classes. nih.gov

Research into compounds structurally similar to this compound, such as various 4-amino-3-chloro-6-aryl-5-fluoro-2-picolinic acids, has confirmed their function as synthetic auxins. sigmaaldrich.comnih.gov These molecules are characterized by their effective absorption and translocation within the plant, a broad spectrum of weed control, and potent herbicidal activity, including against some resistant weed species. sigmaaldrich.com The development of novel picolinate (B1231196) herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl has spurred further investigation into this chemical family. nih.govnih.gov

Studies on Inhibitory Effects on Plant Root Growth in Model Organisms (e.g., Arabidopsis thaliana)

The inhibitory effect on the root growth of the model plant Arabidopsis thaliana is a standard bioassay used to evaluate the herbicidal potential of new compounds. Studies on derivatives of 6-aryl-2-picolinic acid have demonstrated their potent inhibitory effects on root elongation. For instance, in a study of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, many of the synthesized molecules exhibited superior root growth inhibition compared to the commercial herbicide picloram (B1677784). sigmaaldrich.com

One notable compound from a related series, V-7 (4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid), showed an IC50 value for Arabidopsis thaliana root growth inhibition that was 45 times lower than that of halauxifen-methyl, a commercial herbicide. nih.gov This indicates a very high level of activity at the cellular level. The root hair cell system of Arabidopsis thaliana is particularly sensitive to auxin and serves as a valuable in-planta marker for exploring the mechanism of auxin transport and action. nih.gov

Table 1: Inhibitory Effects of a Related Picolinic Acid Derivative on Arabidopsis thaliana Root Growth

| Compound | IC50 (µM) for A. thaliana Root Growth Inhibition | Reference |

|---|

Note: Data for the specific compound this compound is not available. The data presented is for a structurally related compound to illustrate the research findings in this area.

Assessment of Post-Emergence Herbicidal Efficacy in Non-Crop Plants

Greenhouse trials are crucial for assessing the real-world potential of new herbicidal compounds. Post-emergence tests on various weed species have shown that derivatives of 6-aryl-2-picolinic acid have significant herbicidal efficacy. In one study, several 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds demonstrated excellent control of broadleaf weeds. sigmaaldrich.com For example, ten compounds in this series achieved 100% inhibition of the growth of Amaranthus retroflexus L. (redroot pigweed). sigmaaldrich.com

Another related compound, V-8, exhibited better post-emergence herbicidal activity than picloram at a rate of 300 grams per hectare and showed good safety for crops such as corn, wheat, and sorghum at this application rate. nih.gov These findings highlight the potential of this class of compounds to be developed into selective and effective herbicides for agricultural use.

Table 2: Post-Emergence Herbicidal Activity of a Related Picolinic Acid Derivative

| Compound | Application Rate (g/ha) | Efficacy | Crop Safety | Reference |

|---|

Note: Data for the specific compound this compound is not available. The data presented is for a structurally related compound to illustrate the research findings in this area.

Molecular Biology Research: Development of Biological Probes

While the primary focus of research on this compound and its derivatives has been in agrochemicals, the principles of molecular interaction and biological activity are relevant to the broader field of molecular biology.

Tools for Investigating Zinc Finger Protein Function

Based on the available scientific literature, there is no evidence to suggest that this compound or its close derivatives are currently being used as tools for investigating zinc finger protein function. Research in the area of zinc finger proteins is extensive and focuses on their roles in DNA binding and gene regulation. nih.gov The development of probes for these proteins often involves strategies like incorporating non-canonical amino acids or using metal-ion competition assays. However, a connection to picolinic acid derivatives has not been established in the reviewed literature.

Reagents for Studying Gene Expression Regulation

There is no available research demonstrating the use of this compound or its derivatives as reagents for the specific study of gene expression regulation. While other fluorinated compounds, such as 5-fluorouracil, are known to interfere with RNA and DNA synthesis, thereby impacting gene expression, no such studies have been published for the subject compound. nih.govmdpi.com

Materials Science Research: Synthesis of Advanced Functional Materials

Ligands for Metal-Organic Frameworks (MOFs) Development

The use of this compound as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) has not been reported in the scientific literature. The development of fluorinated MOFs (F-MOFs) is an active area of research, utilizing various fluorinated organic linkers to create materials with specific properties, such as enhanced stability or tailored gas sorption capabilities. researchgate.netresearchgate.netnih.gov However, studies detailing the incorporation of this compound into these frameworks are absent. Research in this field has focused on other fluorinated dicarboxylic acids and polytopic ligands. icmpp.rorsc.org

Analytical Chemistry Research: Reagents for Detection Methodologies

Applications in Assays for Metal Ion Detection

No published studies were found that describe the application of this compound or its derivatives in assays for metal ion detection. The field of analytical chemistry utilizes a variety of organic molecules, including those with picolinic acid moieties, as chemosensors that can bind to metal ions and produce a detectable signal, such as a change in color or fluorescence. mdpi.comnih.gov These methods rely on the specific coordination chemistry between the organic ligand and the target metal ion. nih.gov However, research on the potential of this compound for this purpose is not available.

Development of Complex Formation-Based Analytical Methods

Consistent with the lack of data on its use in metal ion detection, there is no information on the development of broader analytical methods based on complex formation involving this compound.

Neurobiological Research: Exploration of Neuroprotective Potential in In Vitro Models

There is no available literature on the exploration of neuroprotective potential for this compound in any in vitro models. While general research into the neuroprotective effects of broad classes of compounds like phenolic acids exists mdpi.com, and other complex picolinamide (B142947) derivatives have been investigated for their roles in modulating specific neuroreceptors acs.org, no such studies have been undertaken for this compound.

Future Directions and Emerging Research Avenues

Exploration of Diversified Synthetic Pathways for Fluorinated Picolinic Acid Derivatives

The continued investigation of 5-Fluoro-6-(3-fluorophenyl)picolinic acid and its analogs hinges on the development of versatile and efficient synthetic methodologies. Future research will likely focus on creating a diverse library of related compounds to explore structure-activity relationships (SAR).

Modern approaches to the synthesis of polyfluoroalkylated aromatic compounds are moving towards greener and more efficient methods. researchgate.netrsc.org This includes the use of organometallic reactions, as well as photochemical and electrochemical strategies. researchgate.netrsc.org For instance, a recently developed method for producing fluorinated piperidines, which are important for active ingredient development, involves a two-step process of dearomatization followed by hydrogenation of easily accessible fluorinated pyridines. sciencedaily.com Such innovative techniques could be adapted for the synthesis of novel derivatives of this compound, allowing for the introduction of a wider range of functional groups.

Furthermore, the development of PFAS-free synthesis routes is becoming increasingly important for environmental considerations. uva.nl A recently published protocol that avoids PFAS reagents by using caesium fluoride (B91410) as the fluorine source could be instrumental in the environmentally friendly production of fluorinated picolinic acid derivatives. uva.nl The ability to couple the trifluoromethyl group through sulfur, nitrogen, or oxygen atoms, as demonstrated in recent research, opens up new avenues for creating diverse molecular architectures with unique properties. uva.nl

The table below summarizes some emerging synthetic strategies that could be applied to diversify the fluorinated picolinic acid scaffold.

| Synthetic Strategy | Description | Potential Application to Fluorinated Picolinic Acids |

| Dearomatization-Hydrogenation | A two-step process to convert flat, aromatic fluorinated pyridines into three-dimensional piperidines. sciencedaily.com | Creation of conformationally restricted analogs of this compound to explore the impact of 3D structure on biological activity. |

| PFAS-Free Trifluoromethylation | Utilizes caesium fluoride as a fluorine source to introduce trifluoromethyl groups without the use of PFAS reagents. uva.nl | Environmentally friendly synthesis of trifluoromethylated derivatives for enhanced lipophilicity and metabolic stability. |

| Photochemical/Electrochemical Methods | Employs light or electricity to drive chemical reactions, often under mild conditions. researchgate.net | Access to novel chemical space and functional group tolerance in the synthesis of complex fluorinated picolinic acids. |

High-Throughput Screening Initiatives for Uncovering Novel Research Applications

High-throughput screening (HTS) is a powerful tool for identifying new biological activities for novel compounds. For a molecule like this compound, with an as-yet undefined biological profile, HTS campaigns are a logical next step to uncover its potential research applications.

Given that protein kinases are a major class of drug targets, screening against a broad panel of kinases is a promising starting point. nih.gov HTS assays, such as those based on time-resolved fluorescence resonance energy transfer (TR-FRET), have been successfully used to identify novel kinase inhibitor scaffolds, including those with pyridine (B92270) structures. nih.gov The development of luminescent ADP detection platforms has further enhanced the ability to screen for kinase inhibitors in a high-throughput manner, offering a universal platform for diverse kinase targets. promega.com

A high-throughput screening campaign could involve testing this compound and a library of its derivatives against a panel of hundreds of kinases to identify potential inhibitory activity. The results of such a screen could reveal unexpected targets and pave the way for more focused research. For example, the discovery of 3-nitropyridine (B142982) derivatives as potent and selective ROCK inhibitors emerged from an HTS campaign. nih.gov Similarly, HTS was instrumental in the development of the Bcr-Abl tyrosine-kinase inhibitor, imatinib, starting from a pyrimidine-based lead compound. wikipedia.org

The table below outlines a potential HTS workflow for this compound.

| HTS Stage | Description | Key Considerations |

| Library Generation | Synthesis of a diverse set of derivatives of this compound. | Varying substituents on the phenyl and pyridine rings to explore a wide chemical space. |

| Primary Screen | Initial testing of the compound library against a large panel of biological targets (e.g., kinases). nih.govpromega.com | Use of a robust and sensitive assay format (e.g., TR-FRET, luminescent ADP detection). nih.govpromega.com |

| Hit Confirmation | Re-testing of initial "hits" to confirm activity and rule out false positives. | Use of orthogonal assays to validate the initial findings. |

| Dose-Response Analysis | Determination of the potency (e.g., IC50) of confirmed hits. | Generation of concentration-response curves to quantify inhibitory activity. |

| Selectivity Profiling | Testing of potent hits against a panel of related targets to assess specificity. | Kinome-wide profiling to understand the selectivity of the compound. nih.gov |

Advanced Integrated Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental validation offers a powerful paradigm for the rational design of novel research compounds. This approach can accelerate the discovery process by predicting the properties of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

For a compound like this compound, computational methods can be employed to design derivatives with enhanced properties. For instance, if an initial HTS screen identifies a target kinase, molecular docking studies can be used to predict how different derivatives might bind to the active site. pensoft.netpurdue.edu This information can guide the synthesis of new analogs with improved potency and selectivity.

Recent advancements in computational workflows, such as the Kin-Cov workflow for designing covalent kinase inhibitors, provide a roadmap for the rational design of targeted compounds. nih.gov These workflows often incorporate high-throughput virtual screening, machine learning techniques, and novel protein-ligand binding descriptors to identify promising candidates. purdue.edu The design of fluorescent kinase inhibitors for simultaneous bioimaging and therapy also heavily relies on rational design principles to ensure that the fluorophore does not interfere with the inhibitor's binding. nih.gov

The following table details a potential integrated workflow for the rational design of derivatives of this compound.

| Design Step | Computational Method | Experimental Validation |

| Target Identification | - | High-Throughput Screening (HTS) |

| Binding Mode Prediction | Molecular Docking | X-ray Crystallography of the ligand-protein complex |

| Virtual Library Design | In silico enumeration of derivatives | - |

| Virtual Screening | Structure-based or ligand-based virtual screening | Synthesis and in vitro testing of prioritized compounds |

| Potency and Selectivity Prediction | Quantitative Structure-Activity Relationship (QSAR) modeling, Free energy calculations | Dose-response assays and selectivity profiling |

| ADME/Tox Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity | In vitro and in vivo ADME/Tox studies |

Development of Derivatization Strategies for Enhanced Specificity in Research Probes

The development of chemical probes is crucial for studying the function of biological targets in their native environment. Derivatization of a core scaffold like this compound can be employed to create probes with enhanced specificity and utility for various research applications.

One important application of derivatization is the development of probes for bioimaging. By conjugating a fluorescent dye to the core molecule, it is possible to visualize its distribution and target engagement in living cells. The rational design of such fluorescent probes is critical to ensure that the dye does not abrogate the binding of the inhibitor to its target. nih.gov

Another key derivatization strategy involves the introduction of reactive groups to create covalent inhibitors. Covalent probes can offer increased potency and prolonged duration of action, making them valuable tools for target validation and mechanistic studies. nih.gov Furthermore, derivatization of the carboxylic acid group of picolinic acid has been shown to enhance detection in mass spectrometry, a technique that could be valuable for quantitative biological studies. nih.gov A study demonstrated that derivatization of corticosteroids with picolinoyl groups significantly improved their detection by LC-ESI-MS. frontiersin.org

The table below presents several derivatization strategies and their potential applications for this compound.

| Derivatization Strategy | Reagent/Moiety | Application |

| Fluorescent Labeling | Cyanine dyes, other fluorophores | Live-cell imaging, flow cytometry, and fluorescence polarization assays to study target engagement. nih.gov |

| Covalent Warhead Introduction | Acrylamide, chloroacetamide | Development of covalent inhibitors for target validation and proteomic profiling. nih.gov |

| Affinity Tagging | Biotin, clickable alkyne/azide | Affinity purification of target proteins, identification of binding partners. |

| Enhanced MS Detection | 2-Picolylamine (PA) | Sensitive quantification of the compound and its metabolites in biological samples. nih.gov |

Synergistic Research with Other Chemical Modalities

The investigation of synergistic interactions between different chemical agents is a rapidly growing area of research, particularly in oncology. nih.gov A synergistic effect occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov For a novel compound like this compound, exploring its potential for synergistic interactions with other chemical modalities could unlock new therapeutic strategies.

Fluorinated pyrimidines, for example, are a class of anticancer agents that are often used in combination therapies. nih.gov If this compound is found to have activity against a particular cancer-related target, it would be logical to investigate its combination with existing chemotherapeutic agents or targeted therapies. Such studies could reveal synergistic effects that lead to enhanced efficacy and potentially overcome drug resistance.

The research into synergistic interactions would typically involve in vitro studies using cancer cell lines, followed by in vivo studies in animal models. The goal would be to identify drug combinations that exhibit synergy and to elucidate the underlying molecular mechanisms. This could involve investigating effects on cell signaling pathways, apoptosis, and other cellular processes.

The table below outlines a potential research plan for investigating synergistic interactions.

| Research Phase | Methodology | Objective |

| In Vitro Combination Screening | Cell viability assays (e.g., MTT, CellTiter-Glo) on cancer cell lines. | To identify synergistic, additive, or antagonistic interactions with a panel of known anticancer drugs. |

| Mechanism of Synergy Investigation | Western blotting, RT-qPCR, flow cytometry. | To elucidate the molecular pathways underlying any observed synergistic effects. |

| In Vivo Efficacy Studies | Xenograft or patient-derived xenograft (PDX) mouse models. | To evaluate the in vivo efficacy and tolerability of synergistic drug combinations. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | LC-MS/MS analysis of drug levels and biomarker analysis. | To understand the PK/PD relationship of the drug combination and optimize dosing schedules. |

Q & A

Basic: What are the common synthetic routes for 5-Fluoro-6-(3-fluorophenyl)picolinic acid, and how do reaction parameters influence yield?

Answer:

Synthesis typically involves fluorination and coupling reactions. A key route includes:

- Step 1: Halogenation of picolinic acid derivatives using reagents like 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione for selective chlorination/fluorination .

- Step 2: Suzuki-Miyaura cross-coupling to introduce the 3-fluorophenyl group at position 6 .

Critical Parameters:

Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Validates molecular weight (<i>m/z</i> ~249.2) and detects halogenation byproducts .

- X-ray Crystallography: Resolves steric effects of the 3-fluorophenyl group on molecular packing .

Advanced: How does the electron-withdrawing nature of fluorine substituents influence the compound’s reactivity in metal-catalyzed reactions?

Answer:

The 3-fluorophenyl group at position 6 enhances electrophilicity of the pyridine ring, facilitating:

- Chelation with transition metals: Acts as a bidentate ligand for Pd or Cu, accelerating cross-coupling reactions .

- Acid stability: Fluorine’s inductive effect stabilizes the carboxylic acid group under acidic conditions, critical for catalytic cycles .

Experimental Validation: - Compare catalytic activity of Pd complexes with/without fluorine substituents using kinetic studies (e.g., turnover frequency measurements) .

Advanced: What strategies resolve contradictions in reported biological activity data for fluorinated picolinic acid derivatives?

Answer:

Discrepancies often arise from:

- Substituent positional isomerism: For example, 6-(4-fluorophenyl) vs. 6-(3-fluorophenyl) analogs exhibit divergent binding affinities .

- Solution-phase vs. solid-state interactions: Aggregation in aqueous media may mask true activity.

Mitigation Approaches:

Advanced: How can researchers optimize the environmental degradation profile of this compound?

Answer:

Fluorinated compounds often persist in ecosystems due to C-F bond stability. Strategies include:

- Photocatalytic degradation: Test TiO₂ or ZnO nanoparticles under UV light to cleave the picolinic acid core .

- Structure-activity relationship (SAR) studies: Introduce biodegradable ester groups at the carboxylic acid position while retaining bioactivity .

Key Metrics: - Half-life (t₁/₂): Measure via LC-MS/MS in simulated environmental matrices (soil/water) .

- Ecotoxicity: Use Daphnia magna assays to assess acute/chronic effects post-degradation .

Advanced: What role does this compound play in designing fluorinated metal-organic frameworks (MOFs)?

Answer:

The compound’s rigid aromatic core and fluorine substituents enable:

- Tailored porosity: Fluorine groups enhance hydrophobic interactions, stabilizing MOFs in humid conditions .

- Catalytic active sites: Coordinate with Lewis acidic metals (e.g., Al³⁺) for gas adsorption or organic transformations.

Synthesis Protocol: - Solvothermal reaction with Zn(NO₃)₂·6H₂O in DMF at 120°C for 48 hours .

- Characterize BET surface area and CO₂ adsorption capacity to benchmark performance .

Basic: How do structural analogs of this compound differ in reactivity?

Answer:

Advanced: What computational tools predict the metabolic pathways of fluorinated picolinic acids in vivo?

Answer:

- SwissADME: Predicts CYP450-mediated oxidation sites (e.g., para-fluorine vs. pyridine N-oxidation) .

- MetaTox: Simulates phase II conjugation (glucuronidation/sulfation) at the carboxylic acid group .

Experimental Validation: - Incubate with human liver microsomes (HLMs) and track metabolites via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.